molecular formula C14H12O6 B092751 5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one CAS No. 18646-72-5

5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one

Cat. No. B092751
CAS RN: 18646-72-5
M. Wt: 276.24 g/mol
InChI Key: NGCYDEYEPDYBIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one, also known as psoralen, is a naturally occurring compound found in a variety of plants, including figs, celery, and parsley. Psoralen has been used for centuries in traditional medicine to treat a range of conditions, including skin disorders and cancer. In recent years, psoralen has gained attention from the scientific community for its potential applications in research and medicine.

Scientific Research Applications

Molecular Structure and Interactions

  • Intramolecular Hydrogen Bonding : The compound, related to flavones like 5,7-Dihydroxy-3,6,8-trimethoxyflavone, exhibits intramolecular hydrogen bonding. This characteristic influences the molecular conformation and stability, which is vital for understanding its interactions and potential applications in various fields (Xiong, Wu, Chen, & Chen, 2009).

  • Crystal Structure Analysis : Studies on compounds like imperatorin, structurally similar to 5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one, have revealed insights into crystal structures, demonstrating different molecular conformations. Such information is crucial for pharmaceutical applications and material science (Atta-ur-rahman et al., 2004).

Chemical Synthesis and Reactivity

  • Synthesis Processes : Research has explored the synthesis of related compounds, highlighting methods like the Vilsmeier–Haack reaction. These processes are fundamental for creating derivatives that might have pharmacological or industrial relevance (Ali, Assiri, Ibrahim, & Yahia, 2020).

  • Functionalized Derivatives : The development of functionalized chromen-5-ones, through one-pot multicomponent reactions, demonstrates the chemical versatility of the furochromen structure. This versatility is important for creating new materials or drugs (Velpula, Banothu, Gali, Sargam, & Bavantula, 2015).

Potential Pharmacological Applications

  • Antidepressant-like Effects : Studies on 9-alkoxy-7H-furo[3,2-g]-chromen-7-ones have shown antidepressant-like effects in animal models, suggesting potential therapeutic applications for mental health disorders (Deng, Wei, Song, & Quan, 2010).

  • Antibacterial Activity : Synthesized derivatives of related structures have displayed antibacterial activity against various bacterial strains. This opens avenues for developing new antibacterial agents (Velpula et al., 2015).

  • Kinase Inhibition for Cancer Therapy : Compounds derived from furochromen structures have been evaluated for their inhibitory activity against kinases like EGFR and VEGFR-2, which are relevant in cancer therapy (Amr et al., 2017).

properties

CAS RN

18646-72-5

Product Name

5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one

Molecular Formula

C14H12O6

Molecular Weight

276.24 g/mol

IUPAC Name

5,6,9-trimethoxyfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C14H12O6/c1-16-10-8-6-7-4-5-19-9(7)12(17-2)11(8)20-14(15)13(10)18-3/h4-6H,1-3H3

InChI Key

NGCYDEYEPDYBIX-UHFFFAOYSA-N

SMILES

COC1=C(C(=O)OC2=C1C=C3C=COC3=C2OC)OC

Canonical SMILES

COC1=C(C(=O)OC2=C1C=C3C=COC3=C2OC)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one
Reactant of Route 2
5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one
Reactant of Route 3
5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one
Reactant of Route 4
Reactant of Route 4
5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one
Reactant of Route 5
Reactant of Route 5
5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one
Reactant of Route 6
Reactant of Route 6
5,6,9-Trimethoxyfuro[3,2-g]chromen-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.